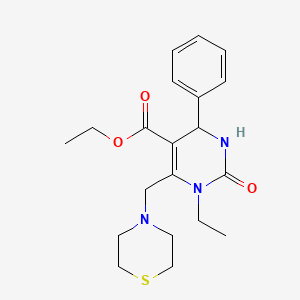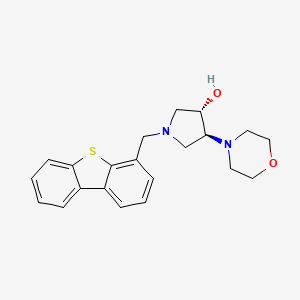![molecular formula C23H33N5O4 B4383851 N'~2~-CYCLODODECYLIDEN-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B4383851.png)
N'~2~-CYCLODODECYLIDEN-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Descripción general
Descripción
N’-cyclododecylidene-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a complex organic compound that features a unique combination of cyclododecylidene, pyrazole, and furohydrazide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclododecylidene-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metal catalysts such as palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-cyclododecylidene-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-cyclododecylidene-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine
Uniqueness
N’-cyclododecylidene-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is unique due to its combination of cyclododecylidene, pyrazole, and furohydrazide moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(cyclododecylideneamino)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O4/c1-17-22(28(30)31)18(2)27(26-17)16-20-14-15-21(32-20)23(29)25-24-19-12-10-8-6-4-3-5-7-9-11-13-19/h14-15H,3-13,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMZHLTWLUFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=C3CCCCCCCCCCC3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4383785.png)
![N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4383788.png)

![2-{[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383812.png)
![1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383813.png)
![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383825.png)
![N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383831.png)
![1-[(5-chloro-1H-indol-2-yl)methyl]-3-(1-phenylethyl)thiourea](/img/structure/B4383835.png)
![1-benzyl-3-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4383850.png)
![N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N'-PHENETHYLTHIOUREA](/img/structure/B4383852.png)
![ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B4383854.png)
![ETHYL 1-ETHYL-6-[({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4383859.png)
